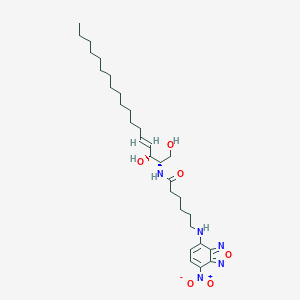

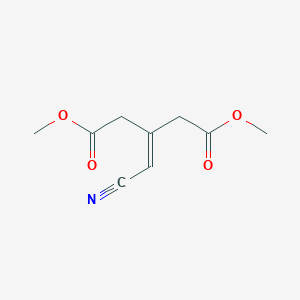

3-(氰亚甲基)-戊二酸二甲酯

描述

Synthesis Analysis

The synthesis of dimethyl 3-(cyanomethylidene)pentanedioate involves several innovative methods. For instance, the compound has been synthesized through an unusual Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters, leading to intermediates that can further react to produce pyrimidine derivatives with biological activities (Berzosa et al., 2011).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic techniques and quantum chemical calculations has revealed detailed insights into the compound's structure. For example, a study involving ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, a related compound, demonstrated the effectiveness of DFT and QTAIM approaches in elucidating the molecular interactions and reactivity (Singh et al., 2013).

Chemical Reactions and Properties

Dimethyl 3-(cyanomethylidene)pentanedioate undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for synthesizing complex molecules. The compound's ability to participate in cycloadditions, forming complex ring structures, is of particular interest for organic synthesis (Buryi et al., 2019).

Physical Properties Analysis

The physical properties of dimethyl 3-(cyanomethylidene)pentanedioate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. While specific studies on these properties are limited, related compounds have been extensively studied to understand their behavior under different conditions (Scott & Crowder, 1967).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, define the scope of applications for dimethyl 3-(cyanomethylidene)pentanedioate in organic synthesis and materials science. Investigations into its reactivity patterns, such as those involving cycloaddition reactions, provide valuable insights (Cafaggi et al., 1983).

科学研究应用

生物活性化合物的合成

3-(氰亚甲基)-戊二酸二甲酯用于合成嘧啶衍生物,它们是具有有趣生物活性的吡啶并[2,3-d]嘧啶类似物。这些化合物通过不寻常的迈克尔加成反应然后用胍碳酸盐处理来合成,展示了该化学物质在产生具有潜在药理学益处的分子中的作用(Berzosa、Pettersson、Teixidó 和 Borrell,2011).

化学反应中的催化剂

它还用作催化反应中的底物,例如甲基丙烯酸甲酯的二聚反应生成 2-亚甲基-戊二酸二甲酯。该反应展示了其在合成复杂分子中的效用,为以高收率和效率生产聚合用的双官能单体提供了可持续的途径(Su、Mcleod 和 Verkade,2003).

材料科学应用

在材料科学中,3-(氰亚甲基)-戊二酸二甲酯的衍生物因其萃取分离能力而受到研究。例如,使用不同稀释剂对戊二酸进行萃取反应的研究为优化工业应用中的萃取过程提供了见解,表明该化合物与开发新材料和分离技术有关(Uslu、Bamufleh、Keshav、Pal 和 Demir,2016).

环境和分析化学

对气溶胶化合物进行鉴定和定量的研究也涉及 3-(氰亚甲基)-戊二酸二甲酯的衍生物。这些研究旨在了解天然烃的二次有机气溶胶的组成,为我们对大气化学和环境污染的认识做出贡献(Jaoui、Kleindienst、Lewandowski、Offenberg 和 Edney,2005).

高级有机合成

此外,它在酸性离子液体催化的 N-(戊-3-亚烷基)-3,4-二甲基苯胺合成中的应用展示了该化合物在绿色化学中的作用。这种合成方法突出了在为进一步的化学转化创造重要中间体时对环境友好型工艺的潜力(徐丹倩,2011).

安全和危害

属性

IUPAC Name |

dimethyl 3-(cyanomethylidene)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDNNIMWXQUULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC#N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292033 | |

| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-(cyanomethylidene)pentanedioate | |

CAS RN |

1709-25-7 | |

| Record name | 1709-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)